molecular formula C18H20F3NO2 B2469240 4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide CAS No. 727686-06-8

4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2469240
CAS No.: 727686-06-8
M. Wt: 339.358
InChI Key: MVBLPGQDJVQIJW-UHFFFAOYSA-N
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Description

“4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound with a molecular weight of 339.36 . The IUPAC name for this compound is the same as the given name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H20F3NO2/c1-15(2)16(3)8-9-17(15,10-13(16)23)14(24)22-12-6-4-11(5-7-12)18(19,20)21/h4-7H,8-10H2,1-3H3,(H,22,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 339.36 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) would typically be determined experimentally.

Scientific Research Applications

Cycloaddition Reactions

Bicyclic compounds like those related to the specified chemical have been studied in reactions of [2+2+1]-cycloaddition involving cyclopropenes and dicobalt hexacarbonyl complexes of acetylenes. These reactions lead to the formation of bicyclo and tricyclo derivatives, with product yields and compositions influenced by the type of adsorbent used. Such reactions demonstrate the utility of bicyclic compounds in synthetic chemistry for creating complex molecular structures (Kireev, Smit, Ugrak, & Nefedov, 1991).

Catalytic Applications

Derivatives of bicyclic compounds have been employed as ligands in catalytic reactions, such as the enantioselective addition of diethylzinc to benzaldehydes. This process showcases the potential of bicyclic derivatives in asymmetric synthesis, contributing to the production of chiral alcohols with high yields and enantioselectivity (Nevalainen & Nevalainen, 2001).

Material Science

Bicyclic structures have been incorporated into polyamides and other polymers, enhancing material properties such as solubility, thermal stability, and gas transport characteristics. These advancements indicate the significance of bicyclic derivatives in developing new materials with improved performance for various applications, including gas separation technologies (Ding & Bikson, 2002).

Organic Synthesis and Reactivity

Studies on the reactivity of bicyclic compounds with different functional groups have led to the development of novel synthetic routes and intermediates. For instance, the transformation of bicyclic compounds with protic ionic liquids has been explored to access highly functionalized isoindoline derivatives, highlighting the versatility of bicyclic structures in organic synthesis (Gordon, Byrne, & McCluskey, 2010).

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO2/c1-15(2)16(3)8-9-17(15,10-13(16)23)14(24)22-12-6-4-11(5-7-12)18(19,20)21/h4-7H,8-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBLPGQDJVQIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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